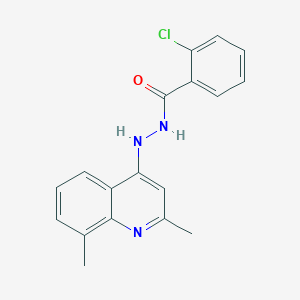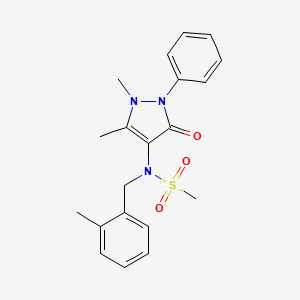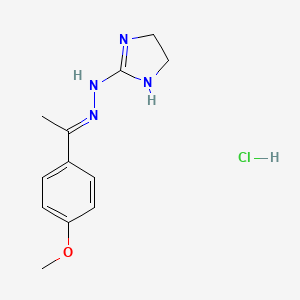![molecular formula C17H13N3O3S B5736924 2-oxo-N-(2-pyridinylmethyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B5736924.png)
2-oxo-N-(2-pyridinylmethyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-oxo-N-(2-pyridinylmethyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide, also known as compound 1, is a synthetic compound with potential therapeutic applications. It belongs to the class of sulfonamide compounds and has been shown to exhibit promising biological activities.
Mecanismo De Acción
The mechanism of action of 2-oxo-N-(2-pyridinylmethyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide 1 is not fully understood. However, it has been proposed that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. It may also act by inducing apoptosis, or programmed cell death, in cancer cells. Additionally, this compound 1 may exhibit its anti-inflammatory and antioxidant properties by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
Compound 1 has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce inflammation and oxidative stress in various animal models. In addition, it has been studied for its potential use as an antibacterial and antifungal agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-oxo-N-(2-pyridinylmethyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide 1 in lab experiments is its potential therapeutic applications. It has been shown to exhibit promising anticancer, anti-inflammatory, and antioxidant properties. Additionally, the synthesis method for this compound 1 is relatively straightforward and yields a reasonable amount of the this compound. However, one of the limitations of using this compound 1 in lab experiments is the lack of understanding of its mechanism of action. Further studies are needed to fully elucidate its mode of action.
Direcciones Futuras
There are several future directions for the study of 2-oxo-N-(2-pyridinylmethyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide 1. One area of research could be to further investigate its mechanism of action. This could involve identifying the specific enzymes or pathways that it targets in cancer cells. Another area of research could be to study its potential use in combination with other anticancer drugs to enhance its therapeutic efficacy. Additionally, further studies could be conducted to explore its potential use as an antibacterial and antifungal agent. Finally, more studies could be conducted to evaluate its safety and toxicity in animal models.
Métodos De Síntesis
The synthesis of 2-oxo-N-(2-pyridinylmethyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide 1 has been reported in the literature. The method involves the reaction of 6-chloro-1,2-dihydrobenzo[cd]indole-2,3-dione with 2-pyridinemethanamine in the presence of sodium hydride. The resulting intermediate is then treated with sulfamic acid to yield this compound 1. The overall yield of the synthesis is reported to be around 50%.
Aplicaciones Científicas De Investigación
Compound 1 has been studied for its potential therapeutic applications. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Compound 1 has also been reported to have anti-inflammatory and antioxidant properties. In addition, it has been studied for its potential use as an antibacterial and antifungal agent.
Propiedades
IUPAC Name |
2-oxo-N-(pyridin-2-ylmethyl)-1H-benzo[cd]indole-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S/c21-17-13-6-3-5-12-15(8-7-14(20-17)16(12)13)24(22,23)19-10-11-4-1-2-9-18-11/h1-9,19H,10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJPTMLYKKNLQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5736852.png)


![3-[8,9-dimethyl-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1-propanol](/img/structure/B5736872.png)
![methyl 2-[(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5736875.png)
![2-chloro-4-({[(phenylacetyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5736889.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-N'-(3-methoxyphenyl)urea](/img/structure/B5736890.png)
![N-{[(3-methylphenyl)amino]carbonothioyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5736891.png)

![6-ethyl-3-(3-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5736932.png)


![8-ethyl-9-(methylthio)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B5736948.png)

